molecular formula C11H12O B2682821 2-(3-Cyclopropylphenyl)oxirane CAS No. 1507678-78-5

2-(3-Cyclopropylphenyl)oxirane

Cat. No.: B2682821
CAS No.: 1507678-78-5
M. Wt: 160.216
InChI Key: HWNZISHQPBUCHJ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylphenyl)oxirane is an organic compound with the molecular formula C₁₁H₁₂O It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, attached to a phenyl group substituted with a cyclopropyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropylphenyl)oxirane typically involves the epoxidation of 3-cyclopropylstyrene. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the selectivity and yield of the desired product.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyclopropylphenyl)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropylphenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens to form a more stable product. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

    2-Phenyl-oxirane: Lacks the cyclopropyl group, making it less sterically hindered.

    2-(4-Cyclopropylphenyl)oxirane: The cyclopropyl group is at the para position, affecting its reactivity and steric properties.

    2-(3-Methylphenyl)oxirane: The methyl group is less bulky compared to the cyclopropyl group, influencing its chemical behavior.

Uniqueness: 2-(3-Cyclopropylphenyl)oxirane is unique due to the presence of the cyclopropyl group at the meta position, which introduces significant steric hindrance and influences its reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.

Properties

IUPAC Name

2-(3-cyclopropylphenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-9(8-4-5-8)6-10(3-1)11-7-12-11/h1-3,6,8,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNZISHQPBUCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507678-78-5
Record name 2-(3-cyclopropylphenyl)oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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